Dihydro FF-MAS: A Technical Overview for Researchers
Dihydro FF-MAS: A Technical Overview for Researchers
An In-depth Guide to the Chemistry, Metabolism, and Experimental Analysis of a Key Cholesterol Biosynthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] While historically the Bloch and Kandutsch-Russell pathways were considered two distinct routes for converting lanosterol (B1674476) to cholesterol, recent evidence suggests that in many cell types, a "modified" Kandutsch-Russell (MK-R) pathway or a hybrid of the two is the more prominent route.[1] Dihydro FF-MAS serves as a key nodal point in these intricate pathways, making its study essential for understanding sterol metabolism and developing novel therapeutics targeting cholesterol-related disorders. This technical guide provides a comprehensive overview of Dihydro FF-MAS, including its biochemical properties, metabolic fate, and detailed experimental protocols for its analysis.
Chemical and Physical Properties
Dihydro FF-MAS is a tetracyclic triterpenoid (B12794562) with the molecular formula C₂₉H₄₈O. Its structure features a cholestane (B1235564) core with two methyl groups at the C4 position and double bonds at C8(9) and C14. These structural features are critical for its recognition by and interaction with the enzymes of the cholesterol biosynthetic pathway.
| Property | Value |
| Chemical Name | 4,4-dimethyl-cholest-8(9),14-dien-3β-ol |
| CAS Number | 19456-83-8 |
| Molecular Formula | C₂₉H₄₈O |
| Molecular Weight | 412.7 g/mol |
| Appearance | White powder |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water. |
The Kandutsch-Russell Pathway and the Role of Dihydro FF-MAS
The Kandutsch-Russell pathway is characterized by the early saturation of the lanosterol side chain. Dihydro FF-MAS is formed from 24,25-dihydrolanosterol through the action of the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family, specifically CYP51A1.[2] This enzymatic step involves the oxidative removal of the 14α-methyl group. Dihydro FF-MAS is then further metabolized in a series of enzymatic reactions to ultimately yield cholesterol.
The metabolic fate of Dihydro FF-MAS is of significant interest as intermediates in the cholesterol biosynthesis pathway have been shown to possess biological activities independent of their role as precursors to cholesterol. For instance, the related compound FF-MAS has been implicated in the regulation of oocyte meiosis.[3]
Signaling Pathway of Dihydro FF-MAS in Cholesterol Biosynthesis
Caption: The enzymatic conversion of 24,25-Dihydrolanosterol to Dihydro FF-MAS.
Quantitative Analysis of Dihydro FF-MAS Metabolism
The study of Dihydro FF-MAS metabolism often utilizes its deuterated analog, Dihydro FF-MAS-d6, as an internal standard and tracer for metabolic flux analysis.[1] The following tables summarize key quantitative data related to the enzymatic conversion of dihydrolanosterol to Dihydro FF-MAS by human CYP51A1.[2]
Table 1: Steady-State Kinetic Parameters for the Conversion of Dihydrolanosterol to Dihydro FF-MAS by Human CYP51A1 [2]
| Substrate | kcat (s⁻¹) | Km (µM) |
| 24,25-Dihydrolanosterol | 0.50 ± 0.03 | 5.0 ± 0.6 |
Table 2: Binding Affinity of Sterols to Human CYP51A1 [2]
| Sterol | Kd (µM) |
| 24,25-Dihydrolanosterol | 0.23 ± 0.10 |
| Dihydro FF-MAS | 1.4 ± 0.5 |
Experimental Protocols
In Vitro Conversion Assay for Dihydro FF-MAS Formation
This protocol outlines a method to measure the formation of Dihydro FF-MAS from dihydrolanosterol using a reconstituted human CYP51A1 enzyme system.
Materials:
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Purified human CYP51A1
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Purified human NADPH-cytochrome P450 reductase
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24,25-Dihydrolanosterol (substrate)
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NADPH
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Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
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Potassium phosphate (B84403) buffer (pH 7.4)
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Ethyl acetate (B1210297) (for extraction)
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Internal standard (e.g., epicoprostanol)
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Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
Procedure:
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Reconstitute the Enzyme System: Prepare a reaction mixture containing CYP51A1, NADPH-cytochrome P450 reductase, and phospholipid vesicles in potassium phosphate buffer.
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Initiate the Reaction: Add the substrate, 24,25-dihydrolanosterol (dissolved in a suitable organic solvent like acetone (B3395972) to a final concentration of <1% in the reaction), to the reaction mixture. Start the reaction by adding NADPH.
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Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
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Stop the Reaction: Terminate the reaction by adding a solvent like ethyl acetate.
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Extraction: Add an internal standard and vortex thoroughly. Centrifuge to separate the organic and aqueous phases. Collect the organic phase.
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Derivatization: Evaporate the organic solvent under a stream of nitrogen. Add the derivatizing agent and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
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GC-MS Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the Dihydro FF-MAS produced.
Protocol for Sterol Analysis by GC-MS
Instrumentation:
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Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Mass spectrometer with an electron ionization (EI) source.
GC Conditions (Example):
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Injector Temperature: 280°C
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Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Example):
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Ion Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Electron Energy: 70 eV
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Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for Dihydro FF-MAS-TMS ether and the internal standard.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the in vitro analysis of Dihydro FF-MAS.
Conclusion
Dihydro FF-MAS is a sterol of significant interest in the field of cholesterol metabolism. Its position as a key intermediate in the Kandutsch-Russell and related biosynthetic pathways makes it a valuable subject for research aimed at understanding the regulation of cholesterol homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies to further elucidate the role of Dihydro FF-MAS in health and disease. Future research focusing on the specific biological activities of Dihydro FF-MAS and the enzymes involved in its downstream metabolism will be crucial for a complete understanding of its physiological significance.
